(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is a chiral compound with a unique bicyclic structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties. The compound’s structure includes a thiazepine ring, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an α-halo ketone, followed by cyclization to form the thiazepine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the thiazepine ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted thiazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, ®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is investigated for its potential as a drug candidate. Its pharmacological properties, such as enzyme inhibition and receptor binding, are explored for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its applications in the production of pharmaceuticals and agrochemicals are particularly noteworthy.
Mechanism of Action
The mechanism of action of ®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The compound’s thiazepine ring is crucial for its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar bicyclic structure but different functional groups.
Aminopterin: A compound with a similar amino group but different overall structure and biological activity.
Uniqueness
®-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride is unique due to its specific thiazepine ring structure and chiral center. These features contribute to its distinct pharmacological properties and make it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11ClN2OS |
---|---|
Molecular Weight |
230.72 g/mol |
IUPAC Name |
(3R)-3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H/t6-;/m0./s1 |
InChI Key |
FFGSZNWQIUHIJA-RGMNGODLSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=CC=CC=C2S1)N.Cl |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2S1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.